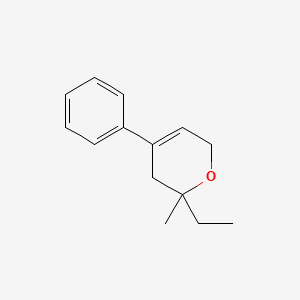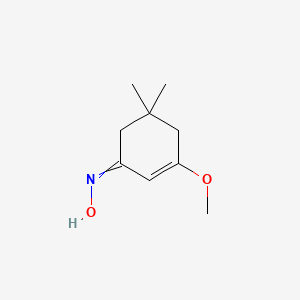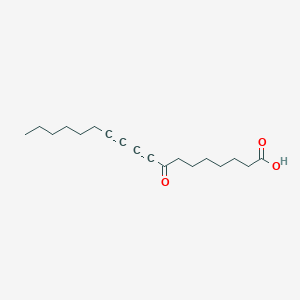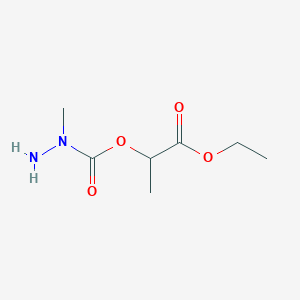
1-Ethoxy-1-oxopropan-2-yl 1-methylhydrazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethoxy-1-oxopropan-2-yl 1-methylhydrazine-1-carboxylate is a chemical compound with a unique structure that includes an ethoxy group, a carbonyl group, and a methylhydrazine carboxylate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethoxy-1-oxopropan-2-yl 1-methylhydrazine-1-carboxylate typically involves the reaction of ethyl acetoacetate with methylhydrazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade equipment to handle larger quantities of reactants and products .
Analyse Chemischer Reaktionen
Types of Reactions
1-Ethoxy-1-oxopropan-2-yl 1-methylhydrazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce hydrazine derivatives .
Wissenschaftliche Forschungsanwendungen
1-Ethoxy-1-oxopropan-2-yl 1-methylhydrazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Ethoxy-1-oxopropan-2-yl 1-methylhydrazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl 4-(1-ethoxy-2-methyl-1-oxopropan-2-yl)piperidine-1-carboxylate: Similar structure with a piperidine ring.
(1-Ethoxy-1-oxopropan-2-yl)triphenylphosphonium bromide: Contains a triphenylphosphonium group.
N-[1-[(1-amino-1-oxopropan-2-yl)-methylamino]-3-methyl-1-oxobutan-2-yl]: Features an amino group and a methylamino group.
Uniqueness
1-Ethoxy-1-oxopropan-2-yl 1-methylhydrazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Eigenschaften
CAS-Nummer |
64282-14-0 |
|---|---|
Molekularformel |
C7H14N2O4 |
Molekulargewicht |
190.20 g/mol |
IUPAC-Name |
ethyl 2-[amino(methyl)carbamoyl]oxypropanoate |
InChI |
InChI=1S/C7H14N2O4/c1-4-12-6(10)5(2)13-7(11)9(3)8/h5H,4,8H2,1-3H3 |
InChI-Schlüssel |
QBRDDPZPYKZEAE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C)OC(=O)N(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Nitro-1H-indeno[1,2-d]pyrimidine-4,5-dione](/img/structure/B14495902.png)
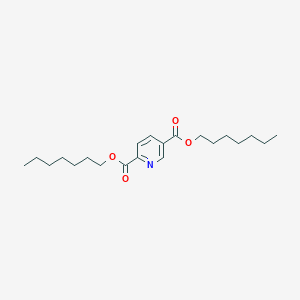
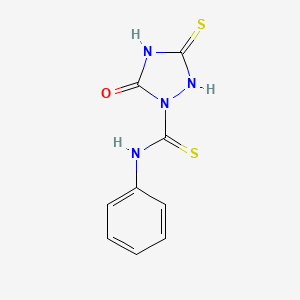

![Acetic acid;2-[1-(2-ethenylphenyl)ethyl]-4,6-dimethylphenol](/img/structure/B14495934.png)

![(NE)-N-[(1,3-diphenylfuro[3,2-c]pyrazol-5-yl)methylidene]hydroxylamine](/img/structure/B14495948.png)
![N-[(Pyridin-2-yl)methyl]-2-imidodicarbonic diamide](/img/structure/B14495951.png)
![Propanenitrile, 3-[(1H-benzimidazol-2-ylmethyl)thio]-2-methyl-](/img/structure/B14495961.png)
oxophosphanium](/img/structure/B14495966.png)
